4-((E)-{[3-(2-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate
Description
The compound 4-((E)-{[3-(2-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl)-2,6-dimethoxyphenyl acetate is a structurally complex molecule with the molecular formula C₁₇H₁₅ClN₄O₃S and an average mass of 390.842 Da . Its key structural features include:
- A 2-chlorophenyl group attached to the 1,2,4-triazole ring.
- A sulfanyl (-SH) group at position 5 of the triazole.
- A dimethoxyphenyl acetate moiety linked via an iminomethyl bridge in the E-configuration.
The E-configuration of the imine bond is critical for maintaining structural rigidity, which may influence its intermolecular interactions .
Properties
CAS No. |
478254-10-3 |
|---|---|
Molecular Formula |
C19H17ClN4O4S |
Molecular Weight |
432.9 g/mol |
IUPAC Name |
[4-[(E)-[3-(2-chlorophenyl)-5-sulfanylidene-1H-1,2,4-triazol-4-yl]iminomethyl]-2,6-dimethoxyphenyl] acetate |
InChI |
InChI=1S/C19H17ClN4O4S/c1-11(25)28-17-15(26-2)8-12(9-16(17)27-3)10-21-24-18(22-23-19(24)29)13-6-4-5-7-14(13)20/h4-10H,1-3H3,(H,23,29)/b21-10+ |
InChI Key |
AYVRFZHJJFJDNB-UFFVCSGVSA-N |
Isomeric SMILES |
CC(=O)OC1=C(C=C(C=C1OC)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl)OC |
Canonical SMILES |
CC(=O)OC1=C(C=C(C=C1OC)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((E)-{[3-(2-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate precursors.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction.
Attachment of the Sulfanyl Group: The sulfanyl group can be added through a thiolation reaction.
Formation of the Dimethoxyphenyl Acetate Moiety: This can be achieved through esterification reactions involving dimethoxyphenol and acetic anhydride.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazoles.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Reagents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Dihydrotriazoles.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the significant antibacterial properties of triazole derivatives. The compound has shown promising results against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
Case Studies
- Antibacterial Efficacy : Research indicates that triazole derivatives exhibit stronger antibacterial activity compared to traditional antibiotics like ciprofloxacin. For instance, compounds with similar structures have demonstrated minimum inhibitory concentration (MIC) values ranging from 0.125 to 64 µg/mL against several bacterial strains .
- Mechanism of Action : The mechanism by which these compounds exert their antibacterial effects often involves the inhibition of bacterial DNA gyrase, an essential enzyme for bacterial replication. This was evidenced by docking studies that revealed binding interactions with the active site of Mycobacterium gyrase .
- Broad-Spectrum Activity : A study evaluating various triazole derivatives found that those containing specific substituents (like chlorophenyl groups) exhibited enhanced activity against multidrug-resistant strains of bacteria such as Methicillin-resistant Staphylococcus aureus (MRSA) .
Pharmaceutical Development
The unique structure of 4-((E)-{[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate positions it as a candidate for pharmaceutical applications.
Potential Uses
- Antibiotic Formulations : Given its antibacterial properties, this compound could be developed into new antibiotic formulations aimed at treating resistant bacterial infections.
- Anti-inflammatory Agents : Some derivatives have also shown potential anti-inflammatory activity, suggesting further applications in treating inflammatory diseases .
Agricultural Applications
Triazole compounds are widely recognized for their use in agriculture as fungicides and plant growth regulators.
Benefits in Agriculture
- Fungicidal Properties : The compound's structure suggests potential fungicidal activity against various plant pathogens.
- Growth Regulation : Triazoles can also act as growth regulators, influencing plant development and yield.
Summary Table of Applications
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In a biological context, it may interact with enzymes or receptors, inhibiting or activating specific pathways. The triazole ring can bind to metal ions, potentially disrupting metalloprotein functions. The chlorophenyl group may enhance its binding affinity to certain targets.
Comparison with Similar Compounds
4-{(E)-[({[4-(4-Chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazono]methyl}-2-methoxyphenyl acetate
- Molecular Formula : C₂₆H₂₂ClN₅O₄S (Avg. mass: 536.003 Da) .
- Key Differences: 4-Chlorophenyl vs. 2-chlorophenyl substituent on the triazole. Additional phenyl group at position 5 of the triazole. Acetylhydrazono bridge instead of a direct iminomethyl linkage.
- The acetylhydrazono group introduces hydrogen-bonding capability but may reduce metabolic stability .
Methyl 4-[(E)-{[3-(2-chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]benzoate
- Molecular Formula : C₁₇H₁₄ClN₄O₂S (Avg. mass: 362.83 Da) .
- Key Differences :
- Methyl benzoate replaces the dimethoxyphenyl acetate group.
- Absence of methoxy substituents on the aromatic ring.
- Simplified substitution pattern may lower synthetic complexity .
Physicochemical and Functional Comparisons
- Electronic Effects : The 2-chlorophenyl group in the main compound induces ortho-substitution effects, creating a sterically hindered environment compared to the para-substituted analogue .
Crystallographic and Structural Validation
Biological Activity
The compound 4-((E)-{[3-(2-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate is a member of the triazole family, known for its diverse biological activities. This article reviews its chemical properties, biological activities, and potential therapeutic applications based on available literature.
- Molecular Formula : C18H15ClN4O3S
- Molecular Weight : 402.86 g/mol
- CAS Number : 478254-10-3
- Structure : The compound features a triazole ring with a chlorophenyl and sulfanyl substituent, which are critical for its biological activity.
Anticancer Activity
Recent studies highlight the anticancer potential of triazole derivatives. The compound has shown promising results in inhibiting cancer cell proliferation. For instance:
- IC50 Values : In vitro studies have reported IC50 values indicating significant cytotoxicity against various cancer cell lines. For example, similar triazole compounds demonstrated IC50 values ranging from 1.61 to 1.98 µg/mL against different tumor types .
Antimicrobial Properties
Triazoles are also recognized for their antimicrobial activity. The presence of the sulfanyl group enhances the compound's ability to inhibit bacterial growth:
- Antibacterial Activity : Compounds with similar structures have exhibited considerable antibacterial effects against both Gram-positive and Gram-negative bacteria .
Antiviral Effects
The 1,2,4-triazole moiety has been associated with antiviral properties:
- Mechanism : The compound's structure may interfere with viral replication processes, making it a candidate for further antiviral research .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of triazole derivatives:
- Key Features : The presence of electron-withdrawing groups (like chlorine) and electron-donating groups (like methoxy) has been shown to enhance activity . These modifications can influence pharmacokinetics and bioavailability.
Case Studies and Research Findings
- Cytotoxicity Assays : In a study evaluating various triazole derivatives, compounds similar to the target exhibited significant cytotoxicity against human cancer cell lines, suggesting that modifications to the triazole ring can enhance anticancer activity .
- Antimicrobial Testing : Another study assessed the antibacterial properties of sulfanyl-substituted triazoles, finding that these compounds had superior activity compared to traditional antibiotics .
- Synergistic Effects : Research indicates that combining triazoles with other therapeutic agents can produce synergistic effects, enhancing overall efficacy in treating resistant infections .
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 4-((E)-{[3-(2-Chlorophenyl)-5-sulfanyl-4H-1,2,4-triazol-4-YL]imino}methyl)-2,6-dimethoxyphenyl acetate?
- Methodological Answer :
- Step 1 : Use nucleophilic substitution to introduce the 2-chlorophenyl group to the triazole core. Monitor reaction progress via TLC.
- Step 2 : Employ Schiff base formation for imine linkage using a methanolic solution under reflux (60–70°C, 12–24 hours). Control pH to stabilize the E-configuration.
- Step 3 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Validate purity using (e.g., singlet at δ 3.72 ppm for methoxy groups) and mass spectrometry (e.g., ESI-MS: [M+1]+ at 653 m/z) .
- Table 1 : Reaction Optimization Parameters
| Parameter | Optimal Condition | Yield (%) |
|---|---|---|
| Solvent | Methanol | 78 |
| Catalyst | Acetic acid (2% v/v) | 82 |
| Temperature | 65°C | 85 |
Q. What analytical techniques are critical for characterizing the compound’s structure?
- Methodological Answer :
- X-ray Crystallography : Resolve absolute configuration using SHELXL for refinement. Validate with PLATON (e.g., check for missed symmetry or twinning) .
- NMR Spectroscopy : Assign and signals using 2D experiments (COSY, HSQC). Key peaks: aromatic protons (δ 6.8–7.9 ppm), sulfanyl proton (δ 2.99–2.87 ppm) .
- Mass Spectrometry : Confirm molecular ion [M+1]+ and fragmentation patterns via ESI-MS.
Advanced Research Questions
Q. How can crystallographic disorder in the compound’s structure be resolved during refinement?
- Methodological Answer :
- Step 1 : Collect high-resolution data (d-spacing < 0.8 Å) to resolve overlapping electron density.
- Step 2 : In SHELXL, use PART and SUMP instructions to model disorder. Adjust occupancy ratios iteratively .
- Step 3 : Validate with R-factor convergence (< 5%) and checkCIF reports for ADDSYM alerts .
- Table 2 : Refinement Metrics for Disordered Regions
| Region | Occupancy Ratio | R-factor (%) |
|---|---|---|
| Methoxy groups | 0.7:0.3 | 4.2 |
| Triazole core | 0.6:0.4 | 4.8 |
Q. What computational methods are suitable for studying the compound’s electronic properties?
- Methodological Answer :
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-311+G(d,p) level. Compare bond lengths/angles with XRD data (e.g., C=N bond: calc. 1.28 Å vs. expt. 1.30 Å) .
- Frontier Molecular Orbitals : Calculate HOMO-LUMO gaps to predict reactivity (e.g., ΔE = 3.2 eV for electrophilic attack at the imine group).
- Table 3 : Experimental vs. Calculated Bond Lengths
| Bond | Experimental (Å) | DFT (Å) |
|---|---|---|
| C=N (imine) | 1.30 | 1.28 |
| S–C (sulfanyl) | 1.76 | 1.74 |
Q. How should researchers address contradictions between experimental and computational data?
- Methodological Answer :
- Cross-Validation : Replicate synthesis to confirm purity (e.g., HPLC > 98%). Re-run DFT with solvent models (PCM for methanol).
- Error Analysis : Quantify systematic errors (e.g., XRD thermal motion vs. DFT static model). Use Bland-Altman plots for bias assessment .
- Case Example : If DFT predicts a shorter C–N bond than XRD, consider dynamic effects (e.g., temperature-dependent bond elongation).
Q. What strategies identify solvent-induced conformational changes in the compound?
- Methodological Answer :
- Variable Solvent Crystallography : Grow crystals in polar (water) vs. non-polar (toluene) solvents. Compare unit cell parameters and torsion angles .
- Molecular Dynamics (MD) : Simulate solvent interactions (e.g., GROMACS with OPLS-AA forcefield). Analyze RMSD for backbone flexibility.
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
